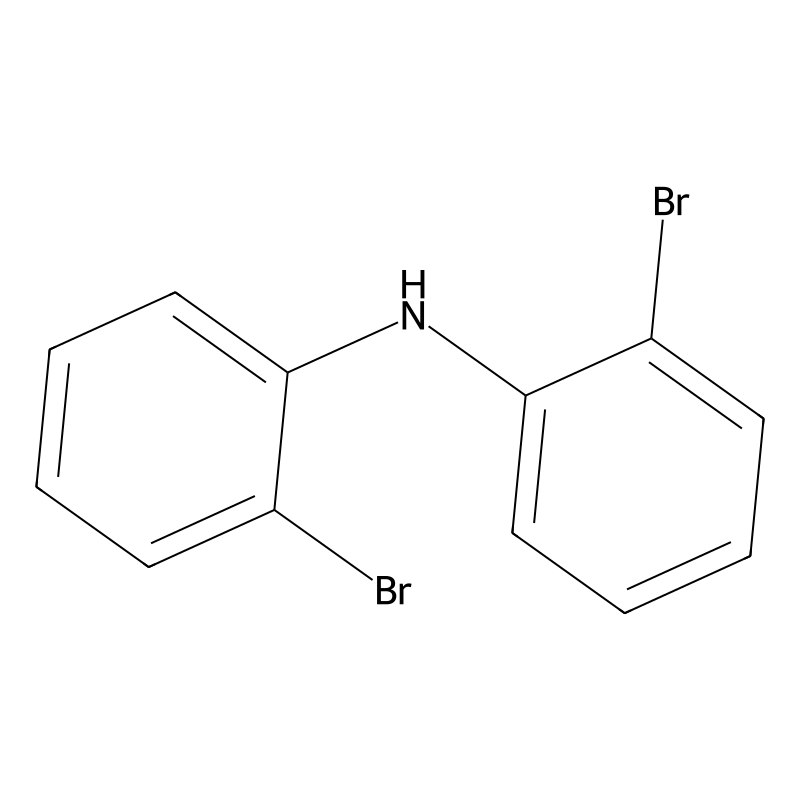Bis(2-bromophenyl)amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synthesis and Characterization:
Bis(2-bromophenyl)amine has been synthesized through various methods, including the Ullmann reaction and Buchwald-Hartwig coupling. These reactions involve the coupling of two bromobenzene molecules with an amine group. Researchers have also characterized the physical and chemical properties of bis(2-bromophenyl)amine using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry [, ].
Organic Electronics:
Bis(2-bromophenyl)amine has been explored as a potential material for organic electronics due to its hole-transporting properties. These properties allow it to efficiently transport positive charges, a crucial aspect in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Studies have investigated the use of bis(2-bromophenyl)amine in different device architectures and fabrication methods to improve device performance [, ].
Polymer Chemistry:
Researchers have incorporated bis(2-bromophenyl)amine into various polymer structures to create new materials with tailored properties. By incorporating this molecule into polymers, scientists aim to achieve functionalities like improved thermal stability, enhanced mechanical properties, or specific binding capabilities. These functional polymers can be used in various applications, including organic electronics, sensors, and drug delivery systems [, ].
Bis(2-bromophenyl)amine is an organic compound characterized by the presence of two bromophenyl groups attached to a nitrogen atom. Its chemical formula is C12H10Br2N, and it is classified as a diarylamine due to the presence of two aromatic rings. This compound is notable for its potential applications in organic synthesis, particularly as a precursor in the formation of complex organic molecules.
- Palladium-Catalyzed Cross-Coupling: This compound can undergo palladium-catalyzed reactions, such as the Sonogashira coupling, which facilitates the addition of terminal acetylenes between the aryl rings, leading to the formation of substituted acridines .
- Homocoupling Reactions: The bromine atoms in bis(2-bromophenyl)amine serve as reactive sites for homocoupling, which can yield various polycyclic compounds .
- Functionalization: The amine group allows for further functionalization through Buchwald-Hartwig reactions, making it a versatile building block in organic synthesis .
The synthesis of bis(2-bromophenyl)amine typically involves:
- Palladium-Catalyzed Cross-Coupling: A common method involves the reaction of 2-bromoaniline with bromoiodobenzene in the presence of a palladium catalyst and phosphine ligands. This method yields bis(2-bromophenyl)amine with a reported efficiency of up to 68% .
- Alternative Synthetic Routes: Other methods may include direct halogenation of diarylamines or variations on coupling reactions that utilize different halides or amines.
Bis(2-bromophenyl)amine is primarily utilized in:
- Organic Synthesis: It serves as a precursor for synthesizing dyes, pigments, and pharmaceuticals.
- Material Science: Its derivatives are used in producing materials with specific electronic or optical properties.
- Research: It is employed in studies exploring new synthetic pathways and reaction mechanisms involving diarylamines.
Studies focusing on bis(2-bromophenyl)amine's interactions with other compounds are crucial for understanding its reactivity and potential applications. Research indicates that its structure allows for various interactions, including:
- Coordination Chemistry: The nitrogen atom can coordinate with metal centers, forming complexes that may exhibit unique catalytic properties.
- Biological Interactions: Investigating its interactions at a molecular level could reveal potential therapeutic applications or toxicity profiles.
Several compounds share structural similarities with bis(2-bromophenyl)amine. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Bis(4-bromophenyl)amine | Similar diarylamine structure | Different substitution pattern affects reactivity |
| Diphenylamine | Contains two phenyl groups without bromine | Used widely as an antioxidant and stabilizer |
| N,N-Diethylaminobenzene | Contains ethyl groups on nitrogen | Exhibits different solubility and biological activity |
| 4-Bromoaniline | A single brominated aniline | Serves as a precursor for various synthetic applications |
Uniqueness of Bis(2-bromophenyl)amine
Bis(2-bromophenyl)amine stands out due to its specific substitution pattern (two bromine atoms ortho to the amine group), which influences its reactivity and potential applications in complex organic synthesis. Its ability to participate in diverse








